Sparsomycin Exhibits a Unique Slow-Binding, Two-Step Inhibition Mechanism Distinct from Anisomycin
Sparsomycin inhibits eukaryotic peptidyl transferase via a two-step, time-dependent mechanism, unlike the mixed noncompetitive inhibition exhibited by the related antibiotic anisomycin. This distinct mechanism underscores sparsomycin's unique role as a 'slow-binding' inhibitor that induces a slow conformational change in the ribosomal complex [1].
| Evidence Dimension | Inhibition Mechanism and Kinetics |
|---|---|
| Target Compound Data | Sparsomycin: Two-step reaction; initial rapid binding (competitive) followed by slow isomerization to a tightly bound conformation (k6=2.1 min⁻¹, k7=0.095 min⁻¹). Acts as a 'slow-binding inhibitor'. |
| Comparator Or Baseline | Anisomycin: Mixed noncompetitive inhibition. |
| Quantified Difference | Sparsomycin induces a slow, time-dependent conformational change in the ribosome, a property not observed with anisomycin. |
| Conditions | In vitro rabbit reticulocyte system; AcPhe-puromycin synthesis assay. |
Why This Matters
This unique kinetic signature makes sparsomycin the definitive molecular probe for studies of the peptidyl transferase reaction mechanism and ribosome dynamics.
- [1] Ioannou, M., Coutsogeorgopoulos, C., & Synetos, D. (1998). Kinetics of inhibition of rabbit reticulocyte peptidyltransferase by anisomycin and sparsomycin. *Molecular Pharmacology*, 53(6), 1089-1096. View Source
